2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Description
The compound 2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted with a phenyl group at position 3. This heterocyclic ring is linked via a sulfanyl (–S–) group to a 4-fluorophenyl moiety and via an acetamide bridge to another phenyl group. The 1,3,4-oxadiazole scaffold is renowned for its electron-withdrawing properties and role in hydrogen bonding, making it a common pharmacophore in drug discovery . The 4-fluorophenyl substituent may enhance lipophilicity and metabolic stability, while the acetamide linkage contributes to molecular flexibility and target interactions.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDNDDCNNVNIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: The 4-fluorophenylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can inhibit the growth of various bacterial strains. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Anticancer Properties
The oxadiazole moiety is known for its anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro assays have indicated that the compound can inhibit the proliferation of several cancer cell lines.
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of oxadiazole derivatives. The compound has been shown to reduce pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases.
Antioxidant Activity
The presence of the phenolic structure in the compound contributes to its antioxidant capabilities. Studies utilizing various assays (e.g., DPPH radical scavenging assay) have confirmed that this compound can effectively scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, demonstrating significant antibacterial activity.
- Cancer Cell Proliferation Assay : A study involving human breast cancer cell lines showed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours, indicating strong anticancer potential.
- Inflammatory Cytokine Measurement : In an experiment assessing the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 20 µM of the compound led to a significant decrease (approximately 60%) in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations
Antimicrobial Activity
- Electron-Withdrawing Groups : Derivatives with chloro (e.g., 2a , 3-chlorophenyl ) or nitro substituents (e.g., Shukla et al. ) exhibit enhanced antimicrobial activity.
- Trimethoxyphenyl Analogs : Compounds with 3,4,5-trimethoxyphenyl groups on the oxadiazole () showed broad-spectrum antifungal and antibacterial effects, likely due to improved membrane penetration.
Anticancer Activity
- Bulkier Substituents: Compound 8 (), featuring a tetrahydronaphthalenyloxy group, demonstrated potent cytotoxicity against lung adenocarcinoma (A549) and glioma (C6) cells, comparable to cisplatin. This suggests that bulky, lipophilic substituents enhance tumor targeting.
Enzyme Inhibition
- COX-2 Inhibition : Compound III (), with a triazole-linked 4-fluorophenyl group, acted as a COX-2 inhibitor, indicating that fluorinated aryl groups may improve selectivity for inflammatory targets.
- Tyrosinase Inhibition : The benzofuran-oxadiazole hybrid 5d () showed tyrosinase inhibitory activity, relevant for treating hyperpigmentation disorders.
Structural Insights
- Role of Fluorine : The 4-fluorophenyl group in the target compound and Compound III () may enhance binding affinity through halogen bonding or increased lipophilicity.
- Sulfanyl vs. Thioether Linkages : While the target compound uses a sulfanyl (–S–) bridge, analogs like ZINC2634560 () incorporate thiadiazole rings, which could alter electronic properties and bioactivity.
Biological Activity
2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique combination of a sulfanyl group and an oxadiazole moiety suggests various pharmacological properties, particularly in anticancer and antimicrobial activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : A 1,3,4-oxadiazole ring and a sulfanyl group attached to a phenyl ring.
- Molecular Formula : C15H14FN3OS
- Molecular Weight : 299.35 g/mol
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities including:
- Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest potential effectiveness against bacterial strains.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cells.
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways has been suggested, which may contribute to its anticancer properties.
Anticancer Activity
A study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that certain derivatives exhibited IC50 values as low as 1.59 μM against A549 cells, demonstrating significant antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2a | A549 | 1.59 |
| 2b | MCF-7 | 7.48 |
| 2c | C6 | 8.16 |
Antimicrobial Activity
Research on related compounds has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, and what reaction conditions are critical for high yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide intermediates under acidic conditions (e.g., H₂SO₄ or POCl₃). Subsequent sulfanyl-acetamide coupling is achieved using thiophiles like Lawesson’s reagent or via nucleophilic substitution with 4-fluorophenylthiol. Key conditions include inert atmospheres (N₂/Ar), reflux in aprotic solvents (DMF, DCM), and precise stoichiometric control to avoid side reactions like over-oxidation of the thioether group .
Q. Which spectroscopic techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions and aromatic proton environments. Mass spectrometry (HRMS/ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity, with mobile phases optimized for polar sulfanyl and acetamide moieties .
Q. What are the primary biological targets or therapeutic areas under investigation for this compound?
- Methodological Answer : Preliminary studies focus on antimicrobial (Gram-positive bacteria, Candida spp.) and anticancer (apoptosis induction in MCF-7 and HeLa cells) activities. Target identification often involves enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and receptor-binding studies (e.g., EGFR tyrosine kinase) using surface plasmon resonance (SPR) to quantify binding affinities .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with modified phenyl or oxadiazole substituents?
- Methodological Answer : Substituent effects on reactivity can be mitigated by adjusting electron-withdrawing/donating groups. For example, replacing 4-fluorophenyl with 4-chlorophenyl may require higher temperatures (80–100°C) for sulfanyl coupling due to reduced nucleophilicity. DOE (Design of Experiments) approaches, such as Taguchi arrays, help optimize solvent polarity (e.g., switching from DMF to THF) and catalyst loading (e.g., 0.5–2 mol% Pd for cross-couplings) .
Q. What strategies resolve contradictions in reported bioactivity data across similar oxadiazole derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., MTT vs. resazurin for cytotoxicity). Standardizing protocols (e.g., fixed incubation times, serum-free media) and validating results with orthogonal assays (e.g., flow cytometry for apoptosis) are critical. Meta-analyses of SAR trends, such as fluorine’s role in enhancing membrane permeability, clarify conflicting data .
Q. How can computational methods predict the compound’s interaction with biological targets, and what experimental validations are required?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like COX-2 or DNA topoisomerase II. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with oxadiazole-N). Experimental validation via isothermal titration calorimetry (ITC) confirms predicted ΔG values, while mutagenesis studies (e.g., alanine scanning) test key binding residues .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) assess hydrolysis susceptibility. LC-MS/MS tracks degradation products (e.g., sulfoxide formation via oxidation). Computational DFT calculations (Gaussian 09) evaluate the energy barrier for thioether oxidation, guiding structural modifications (e.g., methyl groups at ortho positions) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
